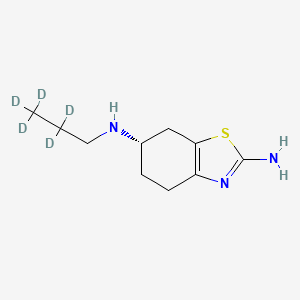
Pramipexole-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pramipexole-d5 is a deuterated form of pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pramipexole-d5 involves the incorporation of deuterium atoms into the pramipexole molecule. One common method is the hydrogen-deuterium exchange reaction, where pramipexole is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment.
化学反応の分析
Types of Reactions
Pramipexole-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to its non-deuterated form.
Substitution: Halogenation and other substitution reactions can modify the benzothiazole ring of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives of this compound.
Reduction: Non-deuterated pramipexole.
Substitution: Halogenated this compound derivatives.
科学的研究の応用
Pramipexole-d5 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate metabolic pathways and drug interactions.
Biology: Employed in studies to understand the biological effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the stability and bioavailability of pramipexole.
Industry: Applied in the development of deuterated drugs with improved therapeutic profiles and reduced side effects.
作用機序
Pramipexole-d5 exerts its effects by stimulating dopamine receptors in the brain, particularly the D2 and D3 receptor subtypes. This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission. The deuterium substitution in this compound does not significantly alter its mechanism of action but improves its metabolic stability.
類似化合物との比較
Similar Compounds
Ropinirole: Another non-ergot dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for acute treatment of motor fluctuations in Parkinson’s disease.
Uniqueness of Pramipexole-d5
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool in pharmacokinetic studies. Compared to other dopamine agonists, this compound offers improved bioavailability and reduced metabolic degradation, making it a preferred choice for long-term treatment and research applications.
特性
分子式 |
C10H17N3S |
|---|---|
分子量 |
216.36 g/mol |
IUPAC名 |
(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3,2D2 |
InChIキー |
FASDKYOPVNHBLU-MCRFZBIBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N |
正規SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)
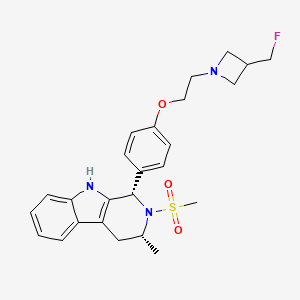
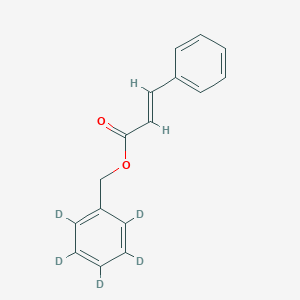
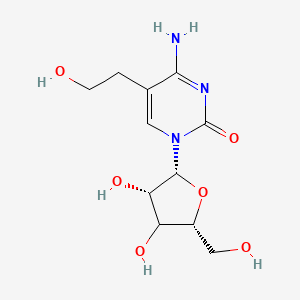
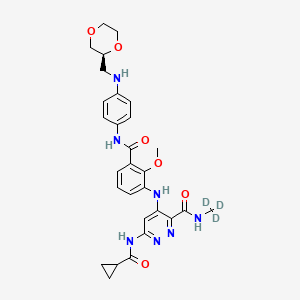
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
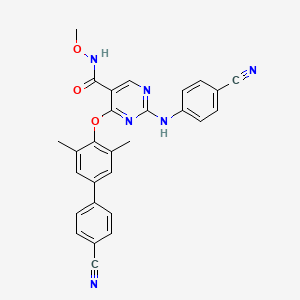
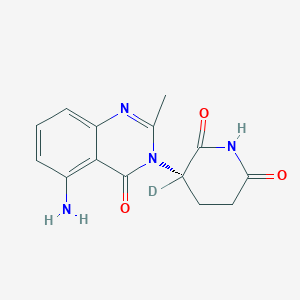
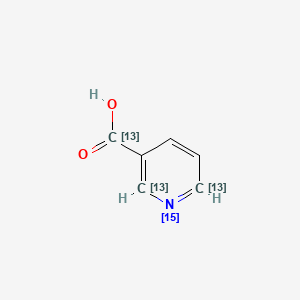
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)


